molecular formula C6H7ClN2O4 B1662296 Cl-HIBO CAS No. 909400-43-7

Cl-HIBO

Cat. No. B1662296
CAS RN: 909400-43-7
M. Wt: 206.58 g/mol
InChI Key: FDSXCQTXUSQQFH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of Cl-HIBO is 206.59 . Its chemical formula is C6H7ClN2O4 .


Physical And Chemical Properties Analysis

Cl-HIBO is soluble to 20 mM in water .

Relevant Papers The paper “Design, synthesis, and pharmacology of a highly subtype-selective GluR1/2 agonist, (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid (Cl-HIBO)” by Bjerrum EJ, et al. published in J Med Chem in 2003 seems to be a key reference for Cl-HIBO. Unfortunately, I couldn’t retrieve more papers in the search results.

Scientific Research Applications

Cl-HIBO in Glutamate Receptor Research

Cl-HIBO, or chloro-homoibotenic acid, has been synthesized and utilized for its potent activity on AMPA receptors, a type of glutamate receptor in the brain. Bjerrum et al. (2003) explored Cl-HIBO for its selectivity and neurotoxicity, finding it to be the most subtype-selective agonist reported at the time for GluR1/2, a subtype of AMPA receptors. This makes Cl-HIBO a valuable tool in neuropharmacology for studying these specific receptor subtypes (Bjerrum et al., 2003).

Cl-HIBO in Gene Therapy Research

In the field of gene therapy, cationic liposomes (CLs) are employed as nonviral vectors. While not directly mentioning Cl-HIBO, this research area is relevant as it delves into the complex interactions and efficiencies of lipid–DNA complexes, which could be pertinent for the broader understanding of Cl-HIBO's potential applications (Ewert et al., 2005).

Cl-HIBO in High-Throughput Technologies

Hi-C technology, used for investigating spatial co-localization of DNA in the nucleus, doesn't directly involve Cl-HIBO but represents a type of high-throughput technology where understanding the interactions at the molecular level (similar to those studied with Cl-HIBO) is crucial. The development of Hi-C and related technologies has dramatically changed the view of genome architecture, making such studies increasingly relevant in the context of molecular interactions and drug design (Kong & Zhang, 2019).

Cl-HIBO in Pharmacological Studies

Further pharmacological characterization of Cl-HIBO analogues has been carried out, assessing their affinity towards various ionotropic and metabotropic glutamate receptor subtypes. These studies highlight Cl-HIBO's importance in neuropharmacology and its role in understanding receptor dynamics, which can inform drug design and development (Madsen et al., 2005).

Mechanism of Action

Target of Action

4-Chloro-homoibotenic Acid, commonly known as Cl-HIBO, is a subtype-selective and strongly desensitizing agonist for AMPA receptors . It is highly selective for GluA1 and GluA2 subunit-containing receptors . These receptors are part of the ionotropic glutamate receptors, which are the primary receptors mediating fast excitatory synaptic transmission in the mammalian brain .

Mode of Action

The mode of action of Cl-HIBO involves its interaction with its primary targets, the GluA1 and GluA2 subunit-containing receptors . As an agonist, Cl-HIBO binds to these receptors, triggering a response. The EC50 values, which represent the concentration of Cl-HIBO that gives half-maximal response, are 4.7 and 1.7 μM for rat recombinant homomeric GluA1 and GluA2 receptors respectively .

Biochemical Pathways

The activation of AMPA receptors by Cl-HIBO affects several biochemical pathways. AMPA receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central nervous system . When Cl-HIBO binds to these receptors, it triggers the opening of the ion channel, allowing the flow of ions across the cell membrane. This ion flow leads to changes in the cell’s electrical properties, leading to the propagation of the electrical signal .

Result of Action

The binding of Cl-HIBO to GluA1 and GluA2 subunit-containing receptors results in the activation of these receptors, leading to the propagation of electrical signals in the neurons . This can influence various neuronal functions, depending on the specific location and role of the activated neurons in the brain .

properties

IUPAC Name

2-amino-3-(4-chloro-3-oxo-1,2-oxazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O4/c7-4-3(13-9-5(4)10)1-2(8)6(11)12/h2H,1,8H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSXCQTXUSQQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=O)NO1)Cl)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cl-HIBO

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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